N-Boc-D-alaninol
Overview
Description
N-Boc-D-alaninol, also known as ®-2-(Boc-amino)-1-propanol, is a white solid . It is used in the synthesis of antithrombotic nipecotamides .
Synthesis Analysis
The synthesis of this compound involves the oxidation of this compound to N-Boc-d-alaninal, followed by a Bestmann–Ohira reaction . Another method for the deprotection of the N-Boc group uses oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Molecular Structure Analysis
The molecular formula of this compound is C8H17NO3 . Its molecular weight is 175.23 . The InChIKey of this compound is PDAFIZPRSXHMCO-ZCFIWIBFSA-N .
Chemical Reactions Analysis
This compound can undergo a mild deprotection of the N-Boc group using oxalyl chloride . This method has been applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .
Physical and Chemical Properties Analysis
This compound has a melting point of 58-61 °C . Its boiling point is predicted to be 276.4±23.0 °C . The density is predicted to be 1.025±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The pKa is predicted to be 12.11±0.46 .
Scientific Research Applications
Glycobiological Applications : N-Boc-D-alaninol is utilized in the construction of triantennary peptide glycoclusters on a solid support, mimicking naturally occurring carbohydrate ligands. This application is significant in glycobiology (Katajisto et al., 2002).
Native Chemical Ligation : It enables native chemical ligation at phenylalanine, a process applied to the synthesis of LYRAMFRANK (Crich & Banerjee, 2007).
Asymmetric Synthesis : this compound is a key reagent for the asymmetric synthesis of protected 1,2-aminoalcohols, alpha-amino acid derivatives, and 2-hydroxymethyl nitrogen heterocycles, including iminosugars (Cooper et al., 2005).
Synthesis of Non-protein Amino Acids : It offers a convenient route to optically pure α-(sec-amino)alanines, which can be removed to produce di-hydrochlorides of non-protein amino acids (Olma et al., 2011).
Nucleophilic Attack Activation : this compound promotes activation of the ring to nucleophilic attack, yielding various product types by C–N or C–O cleavage (Awheda et al., 2013).
Photocatalytic Applications : this compound is involved in the synthesis of N-doped (BiO)2CO3 hierarchical hollow microspheres, which exhibit high efficiency in removing NO in air and show high stability in long-term photocatalytic reactions for air cleaning (Dong et al., 2013).
Ultrastructural Cytochemistry : Boc-Ala-SNp, related to this compound, serves as a potential ultrastructural cytochemical substrate for leukocytic elastase-like enzymes and aids in the ultrastructural localization of elastase-like activity (Clark et al., 1980).
Drug Delivery and Gene Transfer : Side-chain amino-acid-based hybrid block copolymers act as vehicles for drug delivery and gene transfer (Kumar et al., 2013).
Environmental Pollution Control : this compound-based hierarchical microspheres exhibit excellent visible light photocatalytic activity and high photochemical stability and durability, useful in environmental pollution control (Dong et al., 2012).
Membrane Interaction Studies : N-acyl-α-alaninols (NABAOHs) show potential in formulating drug delivery vehicles and interacting with diacylphosphatidylcholine, a major membrane lipid (Sivaramakrishna et al., 2021).
Safety and Hazards
Future Directions
The future directions of N-Boc-D-alaninol research could involve its application in diverse areas, ranging from pharmaceutics to biotechnology . Its structural and functional properties can be mimicked by synthetic compounds, providing increased stability against enzymatic degradation, better designability, and diverse side-chain chemistry .
Mechanism of Action
Target of Action
N-Boc-D-alaninol is a chemical compound with the molecular formula C8H17NO3 . It is primarily used as a protecting group in organic synthesis for the protection of amino groups . The primary targets of this compound are the amino groups present in various compounds, including natural products, amino acids, and peptides .
Mode of Action
The this compound compound acts by masking the amino group in the target molecules . This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis, making it an effective protecting group .
Biochemical Pathways
The primary biochemical pathway involved with this compound is the protection and deprotection of amino groups in organic synthesis . The Boc group can be selectively removed (deprotected) from the amino group using various methods, including TFA-induced cleavage, use of metal catalysts, or treatment with acetylchloride in methanol .
Pharmacokinetics
The compound is known to be slightly soluble in chloroform and methanol . Its melting point is 58-61°C, and it has a predicted boiling point of 276.4±23.0°C . These properties may influence its bioavailability and distribution within the body.
Result of Action
The primary result of this compound’s action is the protection of amino groups during organic synthesis . This allows for selective formation of bonds of interest while minimizing competing reactions with reactive functional groups . After the desired reactions have taken place, the Boc group can be selectively removed to reveal the original amino group .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the presence of strong acids or bases . Additionally, the compound’s solubility in different solvents can impact its efficacy and stability . The compound should be stored in a dry environment, preferably under -20°C to maintain its stability .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxypropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAFIZPRSXHMCO-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70526964 | |
Record name | tert-Butyl [(2R)-1-hydroxypropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70526964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106391-86-0 | |
Record name | 1,1-Dimethylethyl N-[(1R)-2-hydroxy-1-methylethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106391-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(2R)-1-hydroxypropan-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70526964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2-Aminopropan-1-ol, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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